N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide
Description
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic carbohydrazide derivative featuring a pyrrolidine-2,5-dione core substituted with a 4-propoxyphenyl group and a pyridine-4-carbohydrazide moiety. Its design likely aims to optimize antimycobacterial activity, as seen in related pyridine-4-carbohydrazide derivatives .
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H20N4O4/c1-2-11-27-15-5-3-14(4-6-15)23-17(24)12-16(19(23)26)21-22-18(25)13-7-9-20-10-8-13/h3-10,16,21H,2,11-12H2,1H3,(H,22,25) |
InChI Key |
QIURZBQRNSDQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl group. The pyridine ring is then attached through a series of condensation reactions. Key reagents often include propyl bromide, pyridine-4-carbohydrazide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide has potential as a lead compound for drug development. Its interactions with biological targets can be optimized to create new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide exerts its effects involves binding to specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a common pyridine-4-carbohydrazide backbone with multiple analogs but differs in the substituents on the pyrrolidine-2,5-dione ring. Key comparisons include:
Structural Insights :
- Substituent Effects : Alkyl or hydrophobic substituents (e.g., propoxy, phenylethyl) improve stability and activity, while electron-withdrawing groups (nitro, fluoro) abolish antimycobacterial efficacy .
- Positional Isomerism : Pyridine-4-carbohydrazide derivatives (target) exhibit distinct activity compared to pyridine-3-carbohydrazide isomers (e.g., 3-carbohydrazide in ), underscoring the importance of regiochemistry.
Physicochemical Properties
Biological Activity
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial research. This compound features a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a carbohydrazide functional group, which contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.43 g/mol. The IUPAC name reflects its structural complexity, highlighting the presence of both dioxo and propoxyphenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O5 |
| Molecular Weight | 392.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Similar compounds in the pyridine-carbohydrazide class have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The lipophilic nature of these compounds enhances their ability to penetrate bacterial membranes, which is crucial for their antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets, such as enzymes or receptors. Binding studies suggest that the compound may inhibit key metabolic pathways in pathogens, leading to their death or growth inhibition. This interaction is facilitated by the structural features that allow it to fit into active sites of enzymes or bind to receptors involved in pathogenicity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study reported minimum inhibitory concentration (MIC) values demonstrating that this compound was effective against various bacterial strains at low concentrations, indicating potent antimicrobial properties.
- Comparative Analysis : Comparative studies with other pyridine derivatives revealed that this compound exhibited superior activity against resistant strains, highlighting its potential as a lead compound for drug development.
- Binding Affinity Studies : Research involving molecular docking simulations indicated strong binding affinities between the compound and target enzymes crucial for bacterial survival, suggesting a promising pathway for therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through various methods involving the formation of intermediate compounds. Key steps typically include:
- Formation of the Pyrrolidine Ring : This can be accomplished via cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The propoxyphenyl group is introduced through substitution reactions.
- Final Assembly : The carbohydrazide moiety is formed by reacting the intermediate with hydrazine derivatives under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
